[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound featuring multiple functional groups, including difluoromethyl, hydroxy, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves multiple steps, including the formation of difluoromethylated intermediates. One common approach is the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the pyrazole ring . The reaction conditions typically involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield . These systems allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The difluoromethyl groups can be reduced under specific conditions to form methyl groups.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include difluoromethylated ketones, reduced pyrazole derivatives, and substituted phenoxy compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is investigated for its potential as a pharmaceutical agent. Its difluoromethyl groups are known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is explored for its use in agrochemicals, particularly as a fungicide or herbicide. Its ability to inhibit specific enzymes in pathogens makes it an effective agent for crop protection .
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl groups enhance binding affinity to these targets, leading to inhibition or modulation of their activity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes essential for pathogen survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and phenoxy derivatives, such as:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
What sets [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F4N4O3/c17-8-2-1-3-9(18)12(8)29-7-25-5-4-10(23-25)14(27)26-16(28,15(21)22)6-11(24-26)13(19)20/h1-5,13,15,28H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDKWYURIMDISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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